N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
Description
N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines an indole, a pyrazole, and a pyridine moiety
Properties
Molecular Formula |
C20H19N5O |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(1-propan-2-ylindol-4-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O/c1-13(2)25-10-8-15-16(6-3-7-19(15)25)22-20(26)18-11-17(23-24-18)14-5-4-9-21-12-14/h3-13H,1-2H3,(H,22,26)(H,23,24) |
InChI Key |
ADDGGWVNWRYQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using more efficient catalysts, recycling solvents, and implementing continuous flow reactors to enhance yield and purity. The industrial process also emphasizes safety and environmental considerations, ensuring that the production methods comply with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of gene expression, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
Cyclophosphamide: An alkylating agent used in chemotherapy with a comparable pyrazole moiety.
N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide: Unique due to its combination of indole, pyrazole, and pyridine structures, offering distinct chemical and biological properties.
Uniqueness
The uniqueness of This compound lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{17}H_{18}N_{4}O
- Molecular Weight : 298.35 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The following sections detail these activities based on recent studies.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives, including this compound, possess significant anti-inflammatory properties. For instance:
The compound's mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notable findings include:
These results indicate that the compound effectively inhibits cancer cell proliferation, highlighting its potential as an anticancer agent.
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and cell growth. Studies suggest that it interacts with various molecular targets, including cyclin-dependent kinases (CDKs) and monoamine oxidase (MAO), which are critical in cancer progression and neurodegeneration.
Study 1: Anti-inflammatory Effects
In a study conducted on carrageenan-induced edema in mice, the compound exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug. The results indicated significant reduction in edema at a concentration of 10 µM.
Study 2: Anticancer Efficacy
A series of in vitro assays demonstrated that the compound induced apoptosis in A549 lung cancer cells with an IC50 value of 26 µM. The study highlighted the compound's potential for further development as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
